Met-Phe-Ser
Description
Met-Phe-Ser (Methionine-Phenylalanine-Serine) is a tripeptide composed of three amino acids: methionine (Met, hydrophobic sulfur-containing side chain), phenylalanine (Phe, aromatic side chain), and serine (Ser, polar hydroxyl-containing side chain). For example, peptides containing Met, Phe, and Ser residues are implicated in opioid receptor modulation. Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), a delta-opioid receptor agonist, shares the Met-Phe motif, highlighting the significance of these residues in receptor binding . Similarly, Phe-Met-Arg-Phe-NH₂ and related peptides modulate morphine’s effects, suggesting this compound could influence neuropeptide pathways . The hydroxyl group in Ser may contribute to hydrogen bonding, affecting stability or receptor interactions, though empirical data on this compound itself remains sparse.
Properties
CAS No. |
484052-03-1 |
|---|---|
Molecular Formula |
C17H25N3O5S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-26-8-7-12(18)15(22)19-13(9-11-5-3-2-4-6-11)16(23)20-14(10-21)17(24)25/h2-6,12-14,21H,7-10,18H2,1H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI Key |
JQHYVIKEFYETEW-IHRRRGAJSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-Phe-Ser can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed using a reagent like TFA.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions
Met-Phe-Ser can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced using agents like DTT or TCEP.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
Met-Phe-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Met-Phe-Ser involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity. The methionine residue can act as an antioxidant, scavenging free radicals, while the phenylalanine and serine residues contribute to the peptide’s structural stability and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares Met-Phe-Ser with structurally or functionally related peptides:
Key Findings:
Stereochemistry : Dermenkephalin’s D-Met residue enhances delta receptor specificity and enzymatic stability, whereas this compound’s L-conformation may limit receptor selectivity and stability .
Residue Function: Methionine: Hydrophobic side chain critical for receptor binding in opioid peptides. Phenylalanine: Aromatic ring facilitates hydrophobic interactions with opioid receptors.
Pharmacological Outcomes: Dermenkephalin and dermorphin exhibit nanomolar receptor affinity, while this compound’s effects remain theoretical. The octapeptide Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ antagonizes morphine, contrasting with this compound’s putative agonist role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
